molecular formula C19H29NO2 B140649 1-Benzyl-5-octoxypyrrolidin-2-one CAS No. 136410-34-9

1-Benzyl-5-octoxypyrrolidin-2-one

Cat. No.: B140649
CAS No.: 136410-34-9
M. Wt: 303.4 g/mol
InChI Key: COXFPSBEHDFMBE-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- is a derivative of 2-pyrrolidinone, a five-membered lactam. This compound is characterized by the presence of an octyloxy group at the 5-position and a phenylmethyl group at the 1-position. It is a chiral compound, meaning it has non-superimposable mirror images, and the (±)- notation indicates it is a racemic mixture of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyrrolidinone derivatives often involves the use of N-heterocyclic carbene-catalyzed radical tandem cyclization/coupling reactions. This method is practical, convenient, and transition metal-free, offering high efficiency and excellent functional group compatibility . The reaction typically involves the use of a suitable precursor, such as an N-alkylated amide, and a radical initiator under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 2-pyrrolidinone derivatives can involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired compound. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives.

Scientific Research Applications

2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used as a solvent, intermediate, or additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: The parent compound, which lacks the octyloxy and phenylmethyl groups.

    N-Octyl-2-pyrrolidone: A derivative with an octyl group at the nitrogen position.

    N-Phenylmethyl-2-pyrrolidinone: A derivative with a phenylmethyl group at the nitrogen position.

Uniqueness

2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- is unique due to the presence of both the octyloxy and phenylmethyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

136410-34-9

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

1-benzyl-5-octoxypyrrolidin-2-one

InChI

InChI=1S/C19H29NO2/c1-2-3-4-5-6-10-15-22-19-14-13-18(21)20(19)16-17-11-8-7-9-12-17/h7-9,11-12,19H,2-6,10,13-16H2,1H3

InChI Key

COXFPSBEHDFMBE-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2

Canonical SMILES

CCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2

Synonyms

2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)-

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 2 g of 5-n-octyloxy-pyrrolidin-2-one, 0.65 g of potassium hydroxide at 85% and 0.2 g of tetra-n-butylammonium bromide in 40 cm3 of tetrahydrofuran, there is added a solution of 1.6 g of benzyl bromide in 5 cm3 of tetrahydrofuran, without exceeding 30° C. After agitating for 2 hours at ambient temperature, filtering and evaporating to dryness, the residue is chromatographed on alumina, (eluent: ethyl acetate--cyclo-hexane, 1--1), and 2 g of the expected product is obtained.
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